1-(5-bromo-1,3-thiazol-2-yl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-piperidin-1-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2S/c9-7-6-10-8(12-7)11-4-2-1-3-5-11/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMQJNGRRLUFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933705-29-4 | |
| Record name | 1-(5-bromo-1,3-thiazol-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies for 1 5 Bromo 1,3 Thiazol 2 Yl Piperidine and Structural Analogues
Direct Synthesis Strategies for 1-(5-bromo-1,3-thiazol-2-yl)piperidine Core Structure
The direct synthesis of the this compound core structure can be approached through a convergent strategy where the key fragments are assembled sequentially. This typically involves the initial formation of the thiazole (B1198619) ring, followed by the introduction of the piperidine (B6355638) group and, finally, selective bromination. The order of these steps can be varied to optimize yield and purity.
The Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for constructing the thiazole core. derpharmachemica.comresearchgate.net This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species. derpharmachemica.comresearchgate.net For the synthesis of a 2-substituted thiazole, this typically involves thiourea (B124793) or its derivatives. Structurally diverse thiazoles can be conveniently synthesized in good yields through this one-pot procedure. derpharmachemica.com
The classical Hantzsch reaction provides a reliable pathway to 2-aminothiazole (B372263), a key precursor. The versatility of this method allows for the use of various starting materials to introduce substituents onto the thiazole ring at different positions. derpharmachemica.com More recent advancements include the use of microwave-assisted organic synthesis, which can accelerate reaction times and improve yields, aligning with green chemistry principles. researchgate.net
Table 1: Hantzsch Thiazole Synthesis and Key Precursors
| Reactant A | Reactant B | Typical Product | Significance | Reference |
|---|---|---|---|---|
| α-Haloketone (e.g., Chloroacetone) | Thiourea | 2-Amino-4-methylthiazole | Classic method for forming the 2-aminothiazole core. | derpharmachemica.com |
| Ethyl 4-bromo-3-oxopentanoate | Thiourea | Ethyl 2-amino-5-methylthiazole-4-carboxylate | Introduces a functional group (ester) for further modification. | nih.gov |
| α-Bromoketones | Substituted Thioamides | Substituted 2-aminothiazoles | Allows for diverse substitutions on the final thiazole ring. | derpharmachemica.com |
Once the thiazole core is established, the piperidine ring can be integrated. The most common approach is through nucleophilic substitution. Starting with a 2-halo-thiazole, such as 2-bromothiazole, a direct amination reaction with piperidine can be performed. This reaction typically proceeds under basic conditions to yield 2-(piperidin-1-yl)thiazole.
An alternative and often more convergent strategy involves incorporating the piperidine precursor into the Hantzsch synthesis itself. In this approach, piperidine-1-carbothioamide is used in place of thiourea. The reaction of piperidine-1-carbothioamide with an appropriate α-halocarbonyl compound directly yields the 2-(piperidin-1-yl)thiazole scaffold in a single cyclization step.
Intramolecular cyclization methods offer another sophisticated route. For instance, copper-promoted intramolecular carboamination of unactivated olefins can be used to form piperidine rings. nih.gov While more complex, this strategy allows for the construction of highly substituted piperidine analogues fused or linked to other systems. nih.gov
The final step in the direct synthesis is the regioselective bromination of the thiazole ring at the C5-position. The thiazole ring is an aromatic system, and its reactivity towards electrophilic substitution is influenced by the existing substituents. nih.gov The C5-position is generally susceptible to electrophilic attack.
A common laboratory method involves the treatment of 2-aminothiazole with elemental bromine in a solvent like acetic acid, which yields 5-bromo-2-aminothiazole. chemicalbook.com This intermediate is crucial as the bromine at the 5-position enhances its utility in further coupling reactions. innospk.com Due to the hazards associated with molecular bromine, alternative brominating agents are often preferred. N-Bromosuccinimide (NBS) is a milder and safer option for the bromination of electron-rich heterocyclic systems. mdpi.comnih.gov More recently, tetrabutylammonium (B224687) tribromide (TBATB) has emerged as a highly efficient and safe brominating agent that offers excellent yields and compatibility with various functional groups. nih.gov
If the piperidine moiety is introduced before bromination, the resulting 2-(piperidin-1-yl)thiazole is subjected to bromination. The electron-donating nature of the piperidino group activates the thiazole ring, facilitating electrophilic substitution at the C5 position.
Table 2: Comparison of Brominating Agents for Thiazole C5-Position
| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Bromine (Br₂) | Acetic Acid, 0°C to RT | Effective, high yield. | Toxic, corrosive, requires careful handling. | chemicalbook.com |
| N-Bromosuccinimide (NBS) | THF, Basic Pyridine | Safer, easier to handle than Br₂. | Can sometimes lead to side reactions. | mdpi.comnih.gov |
| Tetrabutylammonium Tribromide (TBATB) | MeCN, 80°C | High safety profile, easy handling, mild conditions. | Higher molecular weight, may require heating. | nih.gov |
Divergent Synthetic Pathways for this compound Derivatives
Divergent synthesis provides an efficient strategy for generating a library of related compounds from a common intermediate. Starting from a pre-functionalized this compound core or its precursors, various modifications can be introduced.
While the nitrogen atom in the target compound this compound is tertiary and thus not directly available for further alkylation or acylation, analogues can be synthesized where this position is modified. This is typically achieved by starting with a different amine precursor. For instance, using piperazine (B1678402) instead of piperidine in the initial amination step (as described in 2.1.2) yields a 1-(5-bromo-1,3-thiazol-2-yl)piperazine intermediate. The secondary amine of the piperazine ring is a versatile handle for subsequent functionalization, such as acylation, sulfonylation, or reductive amination, allowing for the introduction of a wide array of substituents. nih.gov Similarly, synthesizing analogues using substituted piperidines as the starting amine allows for the introduction of functional groups on the piperidine ring itself.
The C2-position of the thiazole ring is a prime site for introducing structural diversity. Instead of a piperidine ring, other functional groups can be installed. A key intermediate for this strategy is 2-amino-5-bromothiazole. innospk.com The amino group at the C2-position can be readily modified. For example, it can undergo acylation with various acid chlorides or carboxylic acids to produce a diverse library of amide derivatives. mdpi.comnih.gov This approach has been used to synthesize series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. mdpi.com
Furthermore, the synthesis can be designed to introduce other functionalities directly. The reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction, demonstrates how the C5-bromo position can be used as a handle for cross-coupling while the C2-amino group is modified. nih.gov This highlights the modularity of the synthetic routes, where different positions on the thiazole ring can be functionalized independently to create a wide range of structural analogues.
Table 3: Examples of C2-Position Functionalization on the 5-Bromothiazole (B1268178) Scaffold
| Starting Material | Reagent(s) | Product Type | Synthetic Strategy | Reference |
|---|---|---|---|---|
| 2-Amino-5-bromothiazole | Chloroacetyl chloride / K₂CO₃ | N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide | Acylation of the C2-amino group to form an amide linkage. | mdpi.comnih.gov |
| 2-Amino-5-bromothiazole | 1. 3-(Furan-2-yl)propanoic acid; 2. 4-Fluorophenylboronic acid | N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | Sequential C2-amination and C5-Suzuki coupling. | nih.gov |
| 2-Amino-5-bromothiazole | Various secondary amines (after chloroacetylation) | 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | Multi-step synthesis involving acylation and subsequent nucleophilic substitution. | mdpi.comnih.gov |
Substitution Reactions at the Thiazole C4- and C5-Positions (excluding bromine)
The functionalization of the thiazole ring at the C4 and C5 positions is a key strategy for creating structural analogues of this compound. The electronic nature of the thiazole ring dictates the regioselectivity of these reactions. The C5 position is generally more electron-rich and thus more susceptible to electrophilic substitution, while the C4 position is less reactive. pharmaguideline.comwikipedia.org The presence of activating groups on the ring can further influence the site and ease of substitution. pharmaguideline.com
Research into combretastatin (B1194345) A-4 analogues, where a thiazole ring acts as a mimic for a cis-olefin, has provided significant insights. In these studies, fixing a 3,4,5-trimethoxyphenyl group at the C4-position allowed for systematic investigation of various substituents at the C5-position. nih.gov It was found that substituents at both the C2- and C5-positions profoundly affect the biological activity of the resulting compounds. For instance, when keeping the C4-substituent constant, modifications at C5 with groups like naphth-2-yl or specifically substituted phenyl rings were explored to determine their impact. nih.gov
Electrophilic substitution reactions are a primary method for introducing new functionalities. The thiazole nucleus, particularly when activated by an electron-donating group at the C2-position (like the piperidine in the title compound), readily undergoes electrophilic attack at the C5-position. pharmaguideline.com Common electrophilic substitutions include nitration, sulfonation, and Friedel-Crafts-type acylation, although the specific conditions must be carefully controlled to avoid unwanted side reactions.
The following table summarizes the influence of substituents on the reactivity of the C4 and C5 positions of the thiazole ring.
| Position | Electronic Character | Preferred Reaction Type | Influence of Substituents |
| C4 | Nearly neutral to slightly electron-deficient | Less prone to electrophilic substitution unless activated. pharmaguideline.com | Can be targeted via specific synthetic routes, often involving cyclization strategies. nih.gov |
| C5 | Electron-rich | Prone to electrophilic substitution. pharmaguideline.comwikipedia.org | Electron-donating groups at C2 enhance reactivity toward electrophiles. pharmaguideline.com |
Green Chemistry Principles in the Synthesis of Thiazole-Piperidine Compounds
Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact. The synthesis of thiazole derivatives, including those linked to piperidine, is no exception. These approaches focus on reducing waste, avoiding hazardous materials, and improving energy efficiency. nih.govresearchgate.net
Key green methodologies applicable to thiazole-piperidine synthesis include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. bepls.com
Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones. bepls.comnih.gov This method offers mild reaction conditions and short reaction times. nih.gov
Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a cornerstone of green synthesis. bepls.com Water has been successfully used as a solvent for the synthesis of some substituted thiazoles. bepls.com
Catalyst-Free and Recyclable Catalyst Systems: Developing reactions that proceed without a catalyst or that utilize reusable, environmentally benign catalysts (such as silica-supported tungstosilisic acid or biocatalysts) reduces waste and cost. bepls.comnih.gov For example, a chitosan-derived Schiff's base has been employed as a reusable, eco-friendly biocatalyst for thiazole synthesis. nih.gov
Multicomponent Reactions (MCRs): MCRs, such as the Hantzsch thiazole synthesis, are highly efficient as they combine multiple starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and purification processes. researchgate.netbepls.com
This table provides a comparative overview of different green synthetic techniques for thiazole synthesis.
| Green Chemistry Technique | Advantages | Example Application |
| Microwave Irradiation | Rapid heating, reduced reaction times, higher yields. bepls.com | Synthesis of hydrazinyl thiazoles. bepls.com |
| Ultrasonic Irradiation | Mild conditions, short reaction times, high yields, reusability of catalyst. nih.gov | Synthesis of thiazole derivatives using a biocatalyst. nih.gov |
| Green Solvents (e.g., Water, PEG-400) | Reduced environmental hazard, low cost. bepls.com | Synthesis of 2-aminothiazoles and 2-(alkylsulfanyl)thiazoles. bepls.com |
| Reusable Catalysts | Minimized waste, cost-effectiveness, simplified purification. bepls.comnih.gov | Silica-supported tungstosilisic acid in one-pot MCRs. bepls.com |
Analytical Characterization Techniques for Confirming Synthesized Structures (excluding detailed results for the compound itself)
The unambiguous confirmation of the chemical structure of newly synthesized compounds like this compound and its analogues is paramount. A suite of spectroscopic and analytical techniques is employed in concert to provide a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are among the most powerful tools for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. nih.govwho.int For thiazole-piperidine structures, it helps identify the protons on both the thiazole and piperidine rings. ¹³C NMR spectroscopy is used to determine the number and types of carbon atoms, distinguishing between aromatic, aliphatic, and carbonyl carbons. nih.govacs.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. nih.gov Characteristic absorption bands can confirm the presence of C=N and C=C bonds within the thiazole ring, as well as C-H bonds of the piperidine ring. nih.govwho.int
Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of a compound. who.int High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also offer valuable structural clues.
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural proof. It determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, bond lengths, bond angles, and stereochemistry. nih.gov
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimental values are compared against the theoretical values calculated from the proposed molecular formula to support the structural assignment. mdpi.com
The following table outlines the primary analytical techniques and the structural information they provide for thiazole-piperidine compounds.
| Analytical Technique | Information Provided |
| ¹H NMR Spectroscopy | Chemical environment of protons, proton count, spin-spin coupling. nih.gov |
| ¹³C NMR Spectroscopy | Number and type of carbon atoms (aliphatic, aromatic, etc.). nih.govacs.org |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=N, C-H). who.int |
| Mass Spectrometry (MS) | Molecular weight, molecular formula (HRMS), fragmentation patterns. who.intnih.gov |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, and angles. nih.gov |
| Elemental Analysis | Percentage composition of elements, confirmation of molecular formula. mdpi.com |
Iii. Structure Activity Relationship Sar Investigations of 1 5 Bromo 1,3 Thiazol 2 Yl Piperidine Derivatives
Impact of Piperidine (B6355638) Ring Substitutions on Bioactivity Profiles
The piperidine ring is a critical pharmacophoric element, and its structural integrity is considered essential for the high fungicidal activity of these compounds. frontiersin.org Modifications to this ring, ranging from simple substitutions to more complex alterations like the formation of bicyclic systems, have a profound impact on the bioactivity profiles of the resulting derivatives.
Research has shown that opening the piperidine ring leads to a decrease in fungicidal activity, underscoring its importance as a rigid scaffold that likely holds the molecule in an optimal conformation for binding to its biological target. frontiersin.org However, substitutions on the piperidine ring are well-tolerated and can be used to modulate activity. For instance, in a series of analogs developed as FAAH inhibitors, substitutions at the 4-position of the piperidine ring with groups like carboxamides were found to be viable for maintaining biological interaction. nih.gov
Table 1: Effect of Piperidine Ring Modifications on Bioactivity
| Modification Type | Observation | Implication on Bioactivity |
|---|---|---|
| Ring Opening | Analogs with an opened piperidine ring showed lower activity. frontiersin.org | The intact cyclic structure is crucial for maintaining a bioactive conformation. |
| 4-Position Substitution | Introduction of groups like carboxamides and tetrazoles is tolerated. nih.gov | Allows for modulation of properties and potential for additional binding interactions. |
| Bicyclic Systems | Creation of bicyclic piperidine structures yielded highly active compounds. nih.gov | Constraining the ring's conformation can enhance binding affinity. |
| Presence vs. Absence | The inclusion of the piperidine moiety improves fungicidal activity over non-piperidine analogs. mdpi.com | The piperidine scaffold is a key contributor to the pharmacophore. |
Influence of Thiazole (B1198619) Ring Substituents on Biological Response
The substituted thiazole ring serves as a central linker and an important interaction moiety in this class of compounds. Modifications to its substituents, particularly at the C5 position and through the addition of larger aryl groups, are pivotal in defining the potency and spectrum of biological activity.
The presence of a halogen, specifically bromine, at the C5 position of the thiazole ring is a defining feature of the parent scaffold. While extensive SAR studies varying this specific halogen are not widely published, the prevalence of halogenated moieties in highly active analogs underscores their importance. mdpi.com Halogens, such as bromine and chlorine, are known to significantly influence a molecule's physicochemical properties, including its lipophilicity and electronic character. mdpi.com These properties are critical for membrane permeability and for engaging in specific binding interactions, such as halogen bonding, with target proteins. In many related series of bioactive heterocyclic compounds, the presence and position of electron-withdrawing halogen groups on the aromatic rings are essential for high potency. mdpi.com For example, SAR studies on pyridazinone-thiazole hybrids revealed that electron-withdrawing groups like chlorine, bromine, and fluorine on an attached phenyl ring resulted in higher protective activity in seizure models. mdpi.com
A common strategy for optimizing the 1-(thiazol-2-yl)piperidine scaffold involves the attachment of large, substituted aryl or heteroaryl groups, typically linked to the C4 or C5 position of the thiazole ring. This strategy is exemplified by the fungicide Oxathiapiprolin. researchgate.net These appended ring systems explore additional binding pockets within the target protein, often leading to a significant enhancement in potency and, in some cases, a broader spectrum of activity.
For example, the introduction of a 3,4-dichloroisothiazole moiety onto the piperidinylthiazole core resulted in compounds with an expanded fungicidal profile, showing excellent activity against a wider range of pathogens than the parent structures. nih.govnih.gov Similarly, O-linked heterocycles and sulfoximine-substituted aryl groups have been identified as effective modifications that maintain high in vivo activity. nih.gov The substituents on these appended aryl rings are also critical. The trifluoromethyl group present in many potent analogs, for instance, has been shown through molecular modeling to form key hydrogen bonds with amino acid residues in the target's binding site. nih.gov
Table 2: Influence of Thiazole Ring Substitutions on Fungicidal Activity
| Position | Substitution Type | Example Substituent | Effect on Bioactivity |
|---|---|---|---|
| C5 | Halogenation | Bromine | Considered a key feature for potent activity, influencing electronic properties. |
| C4/C5 | Heteroaryl | 3,4-Dichloroisothiazole nih.gov | Broadened the spectrum of fungicidal activity. |
| C4/C5 | Aryl | Sulfoximine-substituted aryl nih.gov | Maintained robust in vivo activity in greenhouse trials. |
| C4/C5 | Heterocycle | O-linked heterocycles nih.gov | Demonstrated strong transfer of in vitro to in vivo activity. |
Conformational Analysis and its Correlation with Observed Activities
The three-dimensional structure and stereochemistry of piperidinyl thiazole derivatives are paramount to their biological function. The interaction with their molecular target, an oxysterol-binding protein (OSBP), is highly sensitive to the molecule's spatial arrangement. researchgate.netnih.gov
A critical finding in this area is the enantioselectivity of Oxathiapiprolin. The R-enantiomer exhibits significantly higher fungicidal activity—ranging from 2.5 to over 13 times more potent—than its corresponding S-enantiomer against various oomycete pathogens. researchgate.net Molecular docking studies have corroborated this observation, revealing that the R-enantiomer achieves a more favorable fit within the binding site of the target protein. This highlights that a specific stereochemical configuration is required to optimally position the key interacting moieties of the fungicide. researchgate.net
Furthermore, computational modeling of related analogs has provided insights into the specific binding modes. Docking analyses suggest that the piperidine and thiazole rings can engage in π–π stacking interactions with aromatic amino acid residues, such as tryptophan, in the active site. nih.gov The conformation of the entire molecule, dictated by the arrangement of the piperidine, thiazole, and appended aryl groups, is therefore crucial for establishing the network of interactions necessary for potent inhibition.
Physicochemical Property Modulation and SAR Implications (excluding specific values)
Modifications to the 1-(5-bromo-1,3-thiazol-2-yl)piperidine scaffold inherently alter the physicochemical properties of the derivatives, which has significant implications for their structure-activity relationships. Properties such as lipophilicity, water solubility, and electronic distribution are key determinants of a compound's ability to reach its target and bind effectively.
SAR studies on various thiazole-containing bioactive compounds have frequently demonstrated a correlation between lipophilicity and biological activity. nih.gov For instance, in certain series of antifungal thiazoles, high lipophilicity was directly related to high antifungal potency, likely by facilitating passage through the fungal cell membrane. nih.govnih.gov The introduction of halogens (like the C5-bromo group) and large hydrophobic aryl substituents generally increases the lipophilicity of the molecule.
Comparative SAR Studies with Related Thiazole and Piperidine Scaffolds
To better understand the unique contribution of the this compound core, it is useful to compare its SAR with that of related molecular scaffolds. These comparisons help to identify which structural features are indispensable and which can be replaced with bioisosteric alternatives.
One important comparison is with isothiazole derivatives. Researchers have created hybrid molecules combining the piperidinyl-thiazole structure with a 3,4-dichloroisothiazole moiety. researchgate.net These compounds not only displayed excellent fungicidal activity but also induced systemic acquired resistance in plants, a property associated with the isothiazole fragment. This suggests that combining pharmacophores can lead to compounds with multiple modes of action or enhanced properties. researchgate.net
Another relevant comparison is with other heterocyclic systems, such as thiadiazoles. While not a direct replacement in the fungicidal context, SAR studies of 1-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine highlight how changing the arrangement of heteroatoms in the five-membered ring can drastically alter biological targeting and activity. uni.lu
Iv. Mechanistic Studies and Target Identification of 1 5 Bromo 1,3 Thiazol 2 Yl Piperidine Analogues
Enzyme Inhibition Profiling and Mechanistic Elucidation
Analogues of 1-(5-bromo-1,3-thiazol-2-yl)piperidine, which incorporate either the piperidine (B6355638) or the thiazole (B1198619) moiety, have been evaluated against several classes of enzymes. These studies help to elucidate the structural requirements for inhibitory activity and the potential mechanisms of action.
The inhibition of hydrolases, particularly cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key strategy in the development of treatments for neurodegenerative disorders like Alzheimer's disease. nih.gov Several studies have demonstrated that piperidine- and thiazole-containing compounds can act as effective cholinesterase inhibitors.
For instance, a series of benzimidazole-based hybrids incorporating a piperidine ring showed moderate to good inhibitory activities against both AChE and BuChE. nih.gov One of the most potent compounds in this series, which featured a nitro-substituted benzimidazole (B57391) ring, was identified as a significant inhibitor of both enzymes. nih.gov Similarly, new piperidine alkaloids designed from natural sources have been identified as selective inhibitors of AChE. nih.gov Two semi-synthetic analogues, compounds 7 and 9, demonstrated noteworthy AChE inhibition with IC₅₀ values of 7.32 µM and 15.1 µM, respectively, while showing significantly less potency against BuChE. nih.gov
Furthermore, derivatives containing a 1,3,4-thiadiazole (B1197879) ring, a close relative of the thiazole ring system, have also been investigated. One such compound, 2-pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole, exhibited moderate AChE inhibitory activity with an IC₅₀ value of 33.16 µM. researchgate.net In another study, phthalimide (B116566) derivatives incorporating a piperazine (B1678402) ring, a bioisostere of piperidine, were synthesized and assessed for their anti-cholinesterase effects, with the most potent derivative showing an IC₅₀ of 16.42 ± 1.07 µM. nih.gov
| Compound/Series | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Benzimidazole-piperidine hybrids | AChE | 19.44 ± 0.60 µM to 36.05 ± 0.4 µM | nih.gov |
| Benzimidazole-piperidine hybrids | BuChE | 21.57 ± 0.61 µM to 39.55 ± 0.03 µM | nih.gov |
| Piperidine analogue (Compound 7) | AChE | 7.32 µM | nih.gov |
| Piperidine analogue (Compound 9) | AChE | 15.1 µM | nih.gov |
| Phthalimide-piperazine analogue (Compound 4b) | AChE | 16.42 ± 1.07 µM | nih.gov |
| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | AChE | 33.16 µM | researchgate.net |
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer and autoimmune disorders. Analogues containing structural features similar to this compound have been explored as kinase inhibitors.
Splenic tyrosine kinase (Syk) is a key mediator in the immune response, making it an attractive target for allergic and autoimmune diseases. nih.gov Research into 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives has shown significant Syk inhibitory activities. nih.gov
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed in non-small cell lung cancer (NSCLC). nih.gov A study on indenopyrazoles identified a compound with a p-bromo substituent that exhibited EGFR tyrosine kinase inhibitory activity with an IC₅₀ value of 17.58 µM. nih.gov
Furthermore, a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which feature a 4-arylthiazole moiety, were evaluated for their anticancer activity. mdpi.com Two derivatives, 7c and 7d, showed potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a type of tyrosine kinase, with IC₅₀ values of 0.728 µM and 0.503 µM, respectively. mdpi.com These findings highlight the potential of bromo- and thiazole-containing scaffolds in the design of kinase inhibitors. mdpi.com
| Compound/Series | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Indenopyrazole (Compound 4) | EGFR TK | 17.58 ± 3.15 µM | nih.gov |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (Compound 7c) | VEGFR-2 | 0.728 µM | mdpi.com |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (Compound 7d) | VEGFR-2 | 0.503 µM | mdpi.com |
Analogues have also been tested against specific metabolic enzymes crucial for the survival of pathogens. Decaprenylphosphoryl-D-ribose oxidase (DprE1) is an essential enzyme for the cell wall biogenesis of Mycobacterium tuberculosis. While research on quinoxalines has identified noncovalent inhibitors of DprE1, specific data on this compound analogues is not prominent in this area. nih.gov
However, thiazole-containing compounds have shown significant promise as urease inhibitors. A series of pyrazoline–thiazole hybrid analogues displayed potent inhibitory activity against urease, with IC₅₀ values ranging from 14.30 to 41.50 µM. nih.gov The most active compounds in this series demonstrated inhibitory potential greater than the standard drug, thiourea (B124793). nih.gov The structure-activity relationship indicated that electron-withdrawing groups and substituents capable of hydrogen bonding on the aromatic rings enhanced the inhibitory profile. nih.gov
| Compound/Series | Target Enzyme | Inhibitory Concentration (IC₅₀) Range | Reference |
|---|---|---|---|
| Pyrazoline–thiazole hybrid analogues | Urease | 14.30 to 41.50 µM | nih.gov |
| Thiourea (Standard) | Urease | 31.40 µM | nih.gov |
Receptor Binding and Ligand-Receptor Interaction Studies
The interaction of this compound analogues with specific G protein-coupled receptors (GPCRs) has been a significant area of investigation, particularly focusing on cannabinoid and histamine (B1213489) receptors.
The cannabinoid CB1 receptor, primarily located in the nervous system, is a target for treating various conditions, including obesity and pain. researchgate.netnih.gov The binding of ligands to the CB1 receptor can produce a range of pharmacological effects. nih.gov Studies on piperazine-based analogues, which are structurally related to piperidine, have led to the identification of potent CB1 receptor antagonists, with some compounds exhibiting IC₅₀ values below 100 nM. researchgate.net The psychoactive effects of cannabinoids are primarily mediated through their binding to the CB1 receptor. nih.gov Research has shown that even partial agonists at the CB1 receptor, like Δ⁹-THC, can have their effectiveness influenced by receptor expression levels. nih.gov While direct binding data for this compound is scarce, the known affinity of piperidine and piperazine scaffolds for the CB1 receptor suggests this is a promising area for future investigation. researchgate.net
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for their potential in treating neurological and cognitive disorders. Several studies have highlighted the importance of the piperidine and thiazole moieties for H3 receptor affinity.
Research on novel H3 receptor antagonists has shown that compounds can displace specific radioligands from rat brain cortex membranes with pKi values ranging from 7.56 to 8.68. nih.gov These antagonists effectively block the inhibitory effect of histamine. nih.gov Further studies have identified hybrid molecules combining a piperidine element with other pharmacophores that show strong affinity for the human H3 receptor (hH₃R). nih.gov For example, compounds have been developed with Kᵢ values for hH₃R as low as single-digit nanomolar concentrations. nih.gov
Crucially, research has indicated that the substitution pattern on the thiazole ring is critical for activity. It has been observed that placing substituents at the 5-position of the thiazole ring is favorable for histamine H3 receptor antagonist activity, whereas substitution at the 4-position often leads to a significant decrease in activity. researchgate.net This finding is directly relevant to the "5-bromo" substitution in this compound, suggesting that this structural feature is well-suited for potent H3 receptor antagonism.
| Compound Series | Assay Type | Binding Affinity (pKi / Kᵢ) | Reference |
|---|---|---|---|
| Novel H3 receptor antagonists | [³H]-Nα-methylhistamine displacement | pKi values from 7.56 to 8.68 | nih.gov |
| Piperidine propyloxyphenyl hybrids | [³H]-Nα-methylhistamine binding assay (hH₃R) | Kᵢ values as low as 4.5 nM (for an analogue) | nih.gov |
Sigma Receptor Subtype Selectivity and Binding Characteristics
Derivatives containing a piperidine moiety, a core feature of this compound, have been extensively studied for their interaction with sigma (σ) receptors. The piperidine ring is considered a critical structural element for affinity at both sigma-1 (σ1) and sigma-2 (σ2) receptors. unisi.itresearchgate.net
Research has shown that the nature of the chemical scaffold influences selectivity. For instance, in a study comparing compounds where a piperidine moiety was replaced by a piperazine, the piperidine-containing compounds showed a significantly higher preference for the σ1 receptor. unisi.itresearchgate.net Specifically, the replacement of piperazine with piperidine can shift the affinity towards the σ1 receptor by orders of magnitude. unisi.itresearchgate.net
Radioligand binding assays have been employed to determine the binding affinities (Ki) of these analogues. Studies on various phenoxyalkylpiperidines and other piperidine-based derivatives have identified compounds with high, often nanomolar, affinity for the σ1 receptor. unict.ituniba.it The selectivity over the σ2 receptor varies, with some analogues demonstrating significant σ1 selectivity while others exhibit a more mixed affinity profile. unict.itnih.gov For example, the benzyl (B1604629) derivative 12a (AD353) showed sub-nanomolar affinity for the σ1 receptor and was highly selective over the σ2 subtype. unict.it Conversely, modifying the structure, such as changing a phenylacetate (B1230308) to a phenylacetamide moiety, can invert the selectivity profile, favoring the σ2 receptor. unict.it
Table 1: Sigma Receptor Binding Affinities of Representative Piperidine Analogues
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
|---|---|---|---|
| Compound 5 unisi.it | 3.64 | 148 | 40.7 |
| Compound 11 unisi.it | 31.8 | 651 | 20.5 |
| 12a (AD353) unict.it | <1 | >1000 | >1000 |
| 12c (AD408) unict.it | 6.5 | >1000 | >153 |
| 4a uniba.it | 1.18 | 17.2 | 14.6 |
This table is interactive. Click on the headers to sort the data.
Cellular Pathway Modulation by this compound Derivatives (in vitro mechanistic studies)
Thiazole-piperidine analogues have demonstrated significant antiproliferative activity across various cancer cell lines. A notable analogue, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone (12b), displayed potent in vitro growth inhibitory activity against a panel of human cancer cell lines, including glioma cells. nih.gov The mechanism for this activity was identified as the inhibition of both alpha-1 Na+/K+-ATPase (NAK) and Ras oncogene activity. nih.gov
Other 1,3-thiazole derivatives have been shown to induce cell death through different mechanisms. For example, certain thiazole analogues trigger apoptosis and necrosis in MCF-7 breast cancer cells. mdpi.com Mechanistic studies revealed that these compounds can arrest the cell cycle, often at the G1 or pre-G1 phase, preventing cancer cells from progressing to the division (G2/M) phase. mdpi.comnih.gov Some thiazole-based derivatives function as tubulin polymerization inhibitors, disrupting the cellular cytoskeleton and leading to cell death. nih.gov
The antiproliferative potency is often quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value.
Table 2: Antiproliferative Activity of Thiazole Analogues in Cancer Cell Lines
| Compound | Cell Line | Activity (IC50/GI50 in µM) | Proposed Mechanism |
|---|---|---|---|
| Compound 4 mdpi.com | MCF-7 (Breast) | 5.73 | VEGFR-2 Inhibition, Apoptosis, G1 Arrest |
| Compound 4 mdpi.com | MDA-MB-231 (Breast) | 12.15 | VEGFR-2 Inhibition |
| (12b) nih.gov | U373 (Glioma) | ~10 | Na+/K+-ATPase & Ras Inhibition |
| Compound 10a nih.gov | MCF-7 (Breast) | 4 | Tubulin Polymerization Inhibition |
| Compound 10a nih.gov | PC-3 (Prostate) | 7 | Tubulin Polymerization Inhibition |
| QQ1 nih.gov | ACHN (Renal) | 1.55 | Cell Cycle Arrest, Oxidative Stress |
This table is interactive. Click on the headers to sort the data.
Analogues incorporating the thiazole ring have shown broad-spectrum antimicrobial properties. Thiazole-quinolinium derivatives, for instance, are effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some Gram-negative strains. nih.gov A primary mechanism of action for some of these compounds is the disruption of FtsZ protein polymerization, a critical step in bacterial cell division. nih.gov
The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies have identified thiazole derivatives with MIC values in the low microgram per milliliter range. nih.govmdpi.com For example, certain 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have demonstrated potent antibacterial and antifungal activity. mdpi.com
Table 3: Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Organism | Activity (MIC in µg/mL) | Proposed Target |
|---|---|---|---|
| Thiazole-quinolinium nih.gov | S. aureus (MRSA) | 1–32 | FtsZ Polymerization |
| Thiazole-quinolinium nih.gov | E. coli (NDM-1) | 8–64 | FtsZ Polymerization |
| Thiazolidinone (7) mdpi.com | S. aureus | 43.3–86.7 µM | Not specified |
| Thiazolidinone (7) mdpi.com | P. aeruginosa | 43.3–86.7 µM | Not specified |
| Thiadiazole (7a) researchgate.net | S. aureus | 0.008-0.015 | Not specified |
This table is interactive. Click on the headers to sort the data.
Phenotypic Screening and Mechanism of Action (MOA) Determination in Pre-clinical Models (excluding clinical data)
Phenotypic screening, which assesses the effects of compounds on cell or organism physiology, has been a valuable tool for identifying the therapeutic potential and mechanism of action of piperidine-thiazole analogues.
A phenotypic screen for anti-malarial activity identified a piperidine carboxamide, SW042, as a potent inhibitor of Plasmodium falciparum growth. nih.gov Subsequent resistance selection studies revealed that the compound targets the parasite's proteasome β5 active site (Pfβ5). Cryo-electron microscopy confirmed that the analogue binds non-covalently to a unique pocket at the interface of several proteasome subunits, explaining its species selectivity. nih.gov
In another example, a high-throughput screen using a reporter assay led to the discovery of ML200, an arylpiperidine-thiazole derivative that modulates the production of the Survival Motor Neuron (SMN) protein. nih.gov This compound was found to increase SMN protein levels in fibroblast cells from patients with Spinal Muscular Atrophy (SMA), suggesting its potential as a therapeutic lead for this genetic disorder. nih.gov
Furthermore, the screening of a library of thiazole compounds against a panel of six human cancer cell lines identified (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone (12b) as a potent growth inhibitor. nih.gov Follow-up mechanistic work determined that this compound uniquely inhibits both Na+/K+-ATPase and the Ras oncogene pathway, demonstrating how phenotypic screening can uncover novel mechanisms of action. nih.gov
V. Computational Chemistry Applications in the Development of 1 5 Bromo 1,3 Thiazol 2 Yl Piperidine Compounds
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein target.
Molecular docking simulations can elucidate the binding modes of 1-(5-bromo-1,3-thiazol-2-yl)piperidine derivatives with various enzymes. For instance, in studies of related benzothiazole derivatives, docking has been used to predict their binding affinity to target proteins. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the ligand's inhibitory activity. By understanding these interactions, medicinal chemists can design modifications to the this compound structure to enhance its binding affinity and, consequently, its potency.
A hypothetical docking study of a this compound derivative with a target enzyme might reveal the following interactions:
| Interaction Type | Interacting Residue(s) | Ligand Moiety Involved |
| Hydrogen Bond | Asp129, Gln72 | Piperidine (B6355638) nitrogen, Thiazole (B1198619) nitrogen |
| Halogen Bond | Ser130 | Bromine on the thiazole ring |
| Hydrophobic Interaction | Leu25, Val84, Ile152 | Piperidine ring, Thiazole ring |
The formation of a stable ligand-receptor complex is a prerequisite for a drug's therapeutic effect. Molecular docking provides a static picture of this complex, which can be further analyzed to understand the energetics of binding. For example, the docking scores, which are often expressed in terms of binding energy (e.g., kcal/mol), can be used to rank different derivatives of this compound based on their predicted affinity for a target.
In a study on arylpiperazinylalkyl 2-benzothiazolones, which share structural similarities with the target compound, molecular modeling revealed different docking poses in homology models of 5-HT1A and 5-HT7 receptors, which helped to explain their experimentally determined affinities and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure and the biological activity of a series of compounds.
By developing QSAR models for a series of this compound analogs, it is possible to predict the biological activity of newly designed compounds before they are synthesized. This can significantly reduce the time and cost associated with drug discovery. A typical QSAR model is represented by a mathematical equation that relates biological activity (e.g., IC50) to one or more molecular descriptors.
A hypothetical QSAR equation for a series of this compound derivatives might look like:
pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + C
This equation would suggest that higher lipophilicity (LogP) and a greater number of hydrogen bond donors increase the biological activity, while a higher molecular weight decreases it. In a study of thiazolino 2-pyridone amide analogs, a 2D-QSAR model was developed with a determination coefficient (R²) of 0.637, indicating a good correlation between the descriptors and the anti-Chlamydia trachomatis activity. jchemlett.com
QSAR studies are instrumental in identifying the key molecular features or descriptors that are most influential for the biological activity of a series of compounds. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP).
For the this compound scaffold, key descriptors for potency might include:
| Descriptor Category | Specific Descriptor | Potential Influence on Potency |
| Electronic | Dipole Moment | Influences long-range interactions with the target |
| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule |
| Hydrophobic | LogP | Affects cell permeability and binding to hydrophobic pockets |
| Topological | Wiener Index | Describes the branching of the molecular skeleton |
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.
DFT calculations can provide valuable information about the electronic properties of this compound and its derivatives. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
In a computational study of benzothiazole derivatives, DFT calculations were used to analyze the optimized geometry, vibrational spectra, and charge distribution. researchgate.netmdpi.com The computed HOMO and LUMO energies showed that charge transfer occurred within the compounds. researchgate.netmdpi.com
A hypothetical DFT analysis of this compound might yield the following data:
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 Debye |
These values can be used to understand the molecule's reactivity, polarity, and potential for intermolecular interactions, which are all crucial for its biological activity.
Elucidation of Electronic Structure and Reactivity
Understanding the electronic structure of a molecule is fundamental to predicting its reactivity and intermolecular interactions. The thiazole ring, a key component of the scaffold, is an aromatic heterocycle with delocalized pi (π) electrons. mdpi.com Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the electronic landscape of this compound and its analogs.
These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, the incorporation of a bromine atom, an electron-withdrawing group, significantly influences the electronic properties and reactivity of the thiazole ring. researchgate.net This substitution can enhance the electron deficiency of the heterocyclic system, which may be crucial for its biological activity. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of these computations. MEP maps visualize the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This information is vital for predicting how the molecule will interact with biological targets, such as proteins or nucleic acids, guiding the design of compounds with improved binding affinity.
Conformational Analysis and Energetic Profiles
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a specific biological target. The this compound molecule possesses conformational flexibility, primarily due to the piperidine ring. This ring typically exists in a low-energy "chair" conformation, but it can also adopt higher-energy "boat" or "twist-boat" forms. The substituent at the 1-position—the bromo-thiazole group—influences the energetic preference for either an axial or equatorial orientation.
Computational techniques like molecular mechanics are used to perform conformational analysis. nih.gov By employing force fields (e.g., COSMIC), researchers can calculate the potential energy of different conformations and identify the most stable, low-energy states. nih.gov These studies can quantitatively predict the conformational free energies and the equilibrium between different conformers. nih.gov Understanding the preferred conformation and the energy barriers for rotation around single bonds is essential, as only specific conformations may be biologically active.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a powerful computational strategy used to identify the essential structural features of a molecule required for its biological activity. A pharmacophore model defines the spatial arrangement of key molecular features, such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.
For the this compound series, a pharmacophore model can be developed based on the structure of known active compounds. This model serves as a 3D query for virtual screening of large chemical databases. researchgate.net The screening process rapidly filters vast libraries of compounds to identify novel molecules that match the pharmacophore and are therefore likely to exhibit the desired biological activity. This approach significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, saving considerable time and resources.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment
Beyond a compound's ability to interact with its target, its pharmacokinetic properties are crucial for its success as a drug. In silico ADMET prediction tools are used to computationally estimate these properties early in the drug discovery process. nih.govtexilajournal.com For derivatives of this compound, various parameters are assessed using specialized software and web servers like SwissADME. nih.gov
Drug-Likeness Assessment: This involves evaluating whether a compound possesses physicochemical properties consistent with known oral drugs. A primary method is the application of Lipinski's "Rule of Five," which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Veber's rules, which consider the number of rotatable bonds and polar surface area (PSA), are also used to predict oral bioavailability. texilajournal.com Compounds that adhere to these rules are considered more "drug-like" and have a higher probability of becoming successful oral medications. texilajournal.com
ADMET Predictions:
Absorption: Parameters like predicted solubility in water, and permeability through models of the human intestine (e.g., Caco-2 cells) and the blood-brain barrier (BBB) are calculated.
Distribution: Predictions include the extent of plasma protein binding and the volume of distribution within the body.
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is important for anticipating drug-drug interactions.
Excretion: The likely routes of elimination from the body are estimated.
These in silico predictions provide a comprehensive profile of a compound's likely behavior in the body, allowing researchers to prioritize candidates with favorable pharmacokinetic properties for further development. nih.govnih.gov
The table below presents a hypothetical example of in silico predicted properties for a compound from this class, based on typical parameters evaluated for similar heterocyclic compounds.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rules |
| LogP (Lipophilicity) | < 5 | Adherence to Lipinski's Rules |
| Hydrogen Bond Donors | < 5 | Adherence to Lipinski's Rules |
| Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's Rules |
| Polar Surface Area (PSA) | < 140 Ų | Predicts cell permeability and oral bioavailability |
| GI Absorption | High | Likelihood of absorption from the gastrointestinal tract |
| BBB Permeant | No/Yes | Indicates potential for CNS activity or side effects |
| CYP Inhibitor (e.g., CYP2D6) | No | Low potential for drug-drug interactions |
Vi. Future Directions and Emerging Research Avenues for 1 5 Bromo 1,3 Thiazol 2 Yl Piperidine Research
Exploration of Novel Synthetic Methodologies for Enhanced Accessibility
The future synthesis of 1-(5-bromo-1,3-thiazol-2-yl)piperidine and its derivatives will likely move beyond traditional methods to embrace more efficient and environmentally benign technologies. These advanced methodologies promise to streamline the production of these compounds, making them more accessible for extensive biological evaluation.
Modern synthetic platforms offer significant advantages in terms of reaction speed, yield, and purity. figshare.com Key areas for exploration include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles for the synthesis of thiazole (B1198619) derivatives. figshare.combepls.com
Flow Chemistry: Continuous flow synthesis provides a scalable and automated platform for producing thiazole libraries, offering precise control over reaction parameters and enhancing safety and reproducibility. figshare.comresearchgate.net
Solid-Phase Synthesis: The adaptation of synthetic routes to solid-phase methodologies would facilitate the rapid generation of a library of this compound analogues. acs.orgmdpi.comnih.govacs.org This approach simplifies purification and allows for the systematic modification of the core scaffold.
Catalyst-Free and Green Approaches: The development of synthetic protocols that minimize or eliminate the need for catalysts and utilize green solvents like water or polyethylene (B3416737) glycol (PEG) aligns with the principles of sustainable chemistry. bepls.com
The Hantzsch thiazole synthesis and its modifications remain a foundational method for constructing the thiazole ring. figshare.comanalis.com.my Future work could focus on adapting these classic reactions to the aforementioned modern platforms to improve their efficiency and environmental footprint.
Diversification of Chemical Space within the this compound Scaffold
Expanding the chemical diversity of the this compound scaffold is crucial for exploring structure-activity relationships (SAR) and identifying analogues with improved potency and selectivity. Diversification can be systematically approached by modifying both the thiazole and piperidine (B6355638) rings.
Table 1: Potential Diversification Strategies for the this compound Scaffold
| Scaffold Position | Potential Modifications | Rationale |
| Thiazole C4-Position | - Alkyl or aryl groups- Introduction of functional groups for further reaction | To explore steric and electronic effects on biological activity. |
| Thiazole C5-Position | - Replacement of the bromo substituent with other halogens (Cl, F)- Suzuki or other cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups | To modulate lipophilicity and electronic properties, and to explore new binding interactions. |
| Piperidine Ring | - Introduction of substituents at various positions- Alteration of the ring size (e.g., to pyrrolidine (B122466) or azetidine)- Replacement with other cyclic amines (e.g., morpholine, piperazine) | To investigate the impact of conformation, basicity, and hydrogen bonding potential on target engagement. |
Recent advances in C-H activation and functionalization offer powerful tools for the direct and regioselective modification of the thiazole ring at positions C2 and C5. rsc.orgacs.orgnih.govresearchgate.netresearchgate.net These methods bypass the need for pre-functionalized starting materials, providing a more atom-economical route to novel derivatives. For instance, palladium-catalyzed direct arylation can be employed to introduce a variety of aryl groups at the C5-position, replacing the bromine atom and significantly expanding the chemical space. acs.orgnih.gov
Advanced In Vitro Biological Screening Platforms for Novel Targets
To uncover the full therapeutic potential of a diversified library of this compound analogues, robust and sophisticated biological screening platforms are essential. Moving beyond traditional target-based assays, a multi-pronged approach incorporating high-throughput and phenotypic screening can provide a more comprehensive understanding of the compounds' biological effects.
High-Throughput Screening (HTS): Screening large libraries of compounds against panels of known biological targets, such as kinases or G-protein coupled receptors, can rapidly identify initial hits. nih.gov The 2-aminothiazole (B372263) scaffold, for example, is a known "privileged structure" that appears in many kinase inhibitors. researchgate.net
Phenotypic Screening: This approach assesses the effects of compounds on whole cells or organisms, allowing for the discovery of molecules that act on novel or unknown targets. nih.gov A phenotypic screen could identify derivatives of this compound that induce desirable cellular changes, such as inhibiting cancer cell proliferation or modulating immune responses, without prior knowledge of the specific molecular target. nih.govnih.gov
Fragment-Based Screening: Given the modular nature of the this compound scaffold, fragment-based approaches could be employed. nih.gov The thiazole and piperidine moieties could be evaluated as individual fragments to identify weak binders to a target of interest, which can then be elaborated into more potent molecules.
Table 2: Illustrative Screening Platforms and Potential Therapeutic Areas
| Screening Platform | Potential Therapeutic Area | Rationale |
| Kinase Inhibition Assays | Oncology, Inflammation | The thiazole moiety is a common feature in many approved kinase inhibitors. semanticscholar.org |
| Macrophage Polarization Assays | Autoimmune Diseases (e.g., Multiple Sclerosis) | Piperidine derivatives have been identified as modulators of macrophage polarization. nih.gov |
| Antimicrobial Susceptibility Testing | Infectious Diseases | Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activities. mdpi.comnih.gov |
| Neuronal Cell-Based Assays | Neurodegenerative Diseases | The piperidine ring is a key structural feature in many centrally active drugs. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. These computational tools can analyze vast datasets to predict the biological activities and physicochemical properties of novel compounds, thereby guiding the design of more effective and safer drug candidates.
For the this compound scaffold, AI and ML can be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By building QSAR models based on existing data for thiazole and piperidine derivatives, it is possible to predict the biological activity of newly designed analogues. researchgate.netnih.gov This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest predicted potency.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound scaffold as a starting point, it can generate novel derivatives with optimized activity against a specific target.
Bioactivity Prediction: Machine learning models can be trained to predict the potential biological targets of a given molecule based on its chemical structure. biorxiv.orgnih.gov This can help to identify new therapeutic applications for existing compounds and to understand the mechanism of action of novel hits from phenotypic screens.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process is crucial. ML models can be used to flag molecules with potential liabilities, such as poor oral bioavailability or high toxicity, saving time and resources.
Development of this compound as a Research Tool or Chemical Probe
Beyond its potential as a therapeutic agent, the this compound scaffold can be developed into valuable research tools or chemical probes to investigate biological processes. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context.
The development of such probes requires the strategic incorporation of reporter tags or reactive groups onto the core scaffold. The thiazole ring, in particular, has been successfully incorporated into fluorescent probes. nih.gov
Potential applications include:
Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it may be possible to create probes for imaging specific cellular components or tracking the localization of a target protein. nih.govresearchgate.netrsc.orgnih.gov
Affinity-Based Probes: The introduction of a reactive group, such as a photo-affinity label, could allow for the covalent modification and subsequent identification of the biological targets of the compound.
Biotinylated Probes: The addition of a biotin (B1667282) tag would enable the pull-down and enrichment of target proteins from cell lysates, facilitating target identification and validation.
The bromine atom at the C5-position of the thiazole ring serves as a convenient chemical handle for the attachment of these functional moieties through cross-coupling reactions, making the this compound scaffold an attractive starting point for the development of such chemical biology tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
